molecular formula C5H10O3 B1368836 1,5-Dihydroxypentan-3-one CAS No. 4254-85-7

1,5-Dihydroxypentan-3-one

Cat. No.: B1368836
CAS No.: 4254-85-7
M. Wt: 118.13 g/mol
InChI Key: DEOWHQAFPBKSMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dihydroxypentan-3-one can be synthesized through the condensation of dihydroxyacetone with ammonia. The balanced chemical equation for this synthesis is: [ \text{CH}_2(\text{OH})-\text{CO}-\text{CH}_2(\text{OH}) + \text{NH}_3 \rightarrow \text{C}(\text{OH})\text{CH}_2-\text{C}(\text{O})-\text{CH}_2-\text{C}(\text{OH})=\text{NH} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically synthesized in research laboratories for scientific purposes .

Chemical Reactions Analysis

Types of Reactions: 1,5-Dihydroxypentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated compounds or ethers.

Comparison with Similar Compounds

    1,3-Dihydroxyacetone: A compound with similar hydroxyl groups but different carbonyl positioning.

    1,5-Pentanediol: A compound with hydroxyl groups but lacking carbonyl groups.

    1,5-Dihydroxy-2-pentanone: A compound with similar functional groups but different carbon chain positioning.

Uniqueness: 1,5-Dihydroxypentan-3-one is unique due to its combination of 1,5-dicarbonyl and hydroxyl groups, which confer distinct reactivity and stability properties. This makes it a valuable compound for studying chemical reactions and developing new synthetic methodologies.

Properties

IUPAC Name

1,5-dihydroxypentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOWHQAFPBKSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565482
Record name 1,5-Dihydroxypentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4254-85-7
Record name 1,5-Dihydroxypentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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